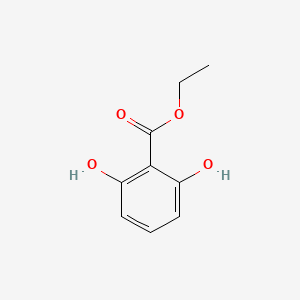

Ethyl 2,6-dihydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGILBRMELSWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405022 | |

| Record name | Ethyl 2,6-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54640-04-9 | |

| Record name | Ethyl 2,6-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,6-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling the Potential of a Versatile Phenolic Ester

An In-Depth Technical Guide to Ethyl 2,6-dihydroxybenzoate

This compound is a phenolic ester derived from γ-resorcylic acid (2,6-dihydroxybenzoic acid). Its structure, featuring two hydroxyl groups flanking an ethyl ester on an aromatic ring, provides a unique combination of hydrogen-bonding capabilities, lipophilicity, and reactive sites. While its parent acid, 2,6-dihydroxybenzoic acid, is a known versatile scaffold in medicinal chemistry, the ethyl ester modification significantly alters its physicochemical properties, influencing its potential applications.[1] This guide offers a comprehensive exploration of the core physical and chemical properties of this compound, providing foundational knowledge for researchers and drug development professionals seeking to leverage this molecule in their work. We will delve into its structural characteristics, spectroscopic profile, synthesis, and potential therapeutic relevance, grounding all claims in authoritative data.

Molecular and Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. This compound is a solid at room temperature, a characteristic shared by many substituted aromatic compounds.[2] Its molecular structure and functional groups are summarized below.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The strategic value of this compound lies in its role as a modifiable scaffold. Derivatives of dihydroxybenzoic acids are of significant interest in medicinal chemistry for their demonstrated biological activities. [1]

-

Antimicrobial Agents: Research on closely related analogs, such as 2,4-dihydroxybenzoic acid derivatives, has shown their potential as antimicrobial agents. [1]The core phenolic structure is a well-known pharmacophore in many natural and synthetic antimicrobial compounds.

-

Enzyme Inhibition: The hydroxyl groups can form key hydrogen bond interactions within the active sites of enzymes, making this scaffold a promising starting point for developing enzyme inhibitors for therapeutic targets in areas like oncology. [1]* Precursor for Complex Molecules: The ester and hydroxyl groups serve as handles for further chemical modification, allowing for the creation of diverse chemical libraries to screen for various biological activities. For instance, the hydroxyl groups can be alkylated or acylated, and the ester can be hydrolyzed back to the acid or converted to an amide to modulate properties like solubility, lipophilicity, and target binding.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its precursors. Based on the safety data for the parent compound, 2,6-dihydroxybenzoic acid, the following should be considered. [3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [3]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [3][4]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. [3][4]* Hazards: The parent acid is known to cause skin and serious eye irritation and may cause respiratory irritation. [3]Similar hazards should be assumed for the ethyl ester derivative pending specific toxicological data.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is adapted from established methods for the esterification of substituted benzoic acids. [5] Objective: To synthesize this compound from 2,6-dihydroxybenzoic acid.

Materials:

-

2,6-Dihydroxybenzoic acid (1.0 eq)

-

Absolute Ethanol (used as solvent and reagent, ~20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (catalytic amount, ~3-5 drops)

-

Saturated Sodium Bicarbonate solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,6-dihydroxybenzoic acid and an excess of absolute ethanol.

-

Catalyst Addition: While gently swirling the flask, carefully add a few drops of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

References

-

Green Extraction and Liposomal Encapsulation of Inonotus obliquus (Chaga) Extracts: Comparative Phytochemical and Antioxidant Analysis. (n.d.). MDPI. Retrieved from [Link]

-

Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Retrieved from [Link]

-

Ohde, D., Bubenheim, P., & Liese, A. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. International Journal of Molecular Sciences, 24(24), 17208. Retrieved from [Link]

-

2,6-Dihydroxybenzoic Acid. (n.d.). PubChem. Retrieved from [Link]

-

ethyl 2-hexyl-4,6-dihydroxybenzoate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

-

Ohde, D., Bubenheim, P., & Liese, A. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. ResearchGate. Retrieved from [Link]

-

Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. (2021). PubMed Central (PMC). Retrieved from [Link]

-

Ethyl 2-hydroxy-6-methylbenzoate. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl 2,4-dihydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]

-

2,6-Dihydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]

-

ETHYL BENZOATE - Safety Data Sheet. (2023). Retrieved from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

-

Experiment 14 IR-NMR Exercise. (n.d.). Athabasca University. Retrieved from [Link]

-

Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. (2014). PubMed Central (PMC). Retrieved from [Link]

-

Material Safety Data Sheet - Ethyl 3,4-Dihydroxybenzoate, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Supporting information NMR methodology for complex mixture 'separation'. (2014). The Royal Society of Chemistry. Retrieved from [Link]

-

CSD Solution #13. (n.d.). University of Calgary. Retrieved from [Link]

-

Ethyl benzoate. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

"Ethyl 2,6-dihydroxybenzoate" CAS number 54640-04-9 details

An In-Depth Technical Guide to Ethyl 2,6-dihydroxybenzoate (CAS: 54640-04-9)

Introduction

This compound is a member of the dihydroxybenzoic acid ester family, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals, agricultural chemicals, and other fine chemicals.[1] As the ethyl ester of 2,6-dihydroxybenzoic acid, this molecule combines the structural features of a resorcinol moiety with a carboxylate group, providing a versatile scaffold for further chemical elaboration. While its direct biological applications are not as extensively documented as its isomers, such as Ethyl 3,4-dihydroxybenzoate (an antioxidant and enzyme inhibitor), its structural relationship to salicylic acid metabolites suggests a rich, yet underexplored, potential in chemical and biological research.[2][3][4] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, methods for characterization, and insights into its potential areas of scientific investigation.

Physicochemical and Structural Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below. These data are essential for designing synthetic routes, purification strategies, and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 54640-04-9 | [5][6] |

| Molecular Formula | C₉H₁₀O₄ | [5][6] |

| Molecular Weight | 182.17 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | 49-51°C (lit.) | [6] |

| Synonyms | 2,6-dihydroxybenzoic acid ethyl ester | [5][6] |

| InChI Key | MIGILBRMELSWJT-UHFFFAOYSA-N | [5] |

Synthesis and Mechanism

The most direct and common method for preparing this compound is through the Fischer-Speier esterification of its parent carboxylic acid, 2,6-dihydroxybenzoic acid. This acid-catalyzed reaction with ethanol is an equilibrium process. To achieve a high yield, the equilibrium must be shifted toward the product side, typically by using an excess of the alcohol reactant and/or by removing the water formed during the reaction.

The precursor, 2,6-dihydroxybenzoic acid, is itself an important compound, often produced via the carboxylation of resorcinol.[1][7] Understanding the synthesis of the precursor is crucial for a complete view of the manufacturing pathway.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the esterification of structurally similar phenolic acids.

Objective: To synthesize this compound from 2,6-dihydroxybenzoic acid and ethanol.

Materials:

-

2,6-dihydroxybenzoic acid (10 g, 1.0 eq)

-

Absolute Ethanol (150 mL, excess)

-

Concentrated Sulfuric Acid (H₂SO₄, 2 mL, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl Ether

-

Deionized Water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 g of 2,6-dihydroxybenzoic acid in 150 mL of absolute ethanol.

-

Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid to the solution. The addition is exothermic and should be done slowly.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: Refluxing provides the necessary activation energy for the reaction. The extended duration is required to push the equilibrium towards the ester product.

-

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Pour the residue into 100 mL of cold deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with 50 mL portions of diethyl ether.

-

Neutralization: Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid catalyst and unreacted carboxylic acid. Then, wash with 50 mL of deionized water.

-

Self-Validating Step: The effervescence observed during the bicarbonate wash confirms the presence of acid, which is then removed. The cessation of effervescence indicates complete neutralization.

-

-

Drying and Isolation: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Caption: Fischer esterification workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. While a comprehensive public database of spectra for this specific molecule is sparse, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like Ethyl 2,6-dimethoxybenzoate.[8]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Two distinct signals in the aromatic region (approx. 6.5-7.5 ppm). A triplet for the proton at C4 and a doublet for the two equivalent protons at C3 and C5. - Ethyl Group: A quartet for the methylene (-OCH₂-) protons (approx. 4.4 ppm) and a triplet for the methyl (-CH₃) protons (approx. 1.4 ppm). - Hydroxyl Protons: Two broad singlets (variable chemical shift) for the phenolic -OH groups, which may exchange with D₂O. |

| ¹³C NMR | - Carbonyl Carbon: A signal around 165-170 ppm. - Aromatic Carbons: Signals in the 105-160 ppm range, with carbons attached to oxygen (C2, C6) appearing furthest downfield. - Ethyl Group Carbons: A signal for -OCH₂- around 61 ppm and -CH₃ around 14 ppm. |

| IR (Infrared) | - O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ due to hydrogen-bonded phenolic groups. - C-H Stretch: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹. - C=O Stretch: A strong, sharp absorption band for the ester carbonyl group around 1700-1730 cm⁻¹. - C-O Stretch: Bands in the 1200-1300 cm⁻¹ region. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 182.17, corresponding to the molecular weight. - Fragmentation: Expect loss of the ethoxy group (-OC₂H₅, m/z = 45) or ethanol (-C₂H₅OH, m/z = 46), leading to significant fragment ions. |

Potential Applications and Fields of Research

While direct applications of this compound are not widely reported, its structural motifs provide logical avenues for research and development. Its utility is best understood by examining the known activities of its parent acid and its isomers.

-

Precursor in Organic Synthesis: As a bifunctional molecule (phenolic hydroxyls and an ester group), it is an ideal starting material for creating more complex molecules, including potential pharmaceutical agents and specialty polymers. The hydroxyl groups can be alkylated or acylated, and the ester can be hydrolyzed or reduced.

-

Chelating Agent: The ortho-positioning of the two hydroxyl groups and the carboxylate function creates a potential binding site for metal ions. Complexes formed between 2,6-dihydroxybenzoic acid and metal ions have shown enhanced biological activity, including antimicrobial and antioxidant properties.[2] This suggests the ethyl ester could be a valuable ligand precursor.

-

Metabolite Research: 2,6-Dihydroxybenzoic acid is a known secondary metabolite of salicylic acid.[2][9] The ethyl ester could serve as a stable, cell-permeable derivative to study the metabolic pathways and biological effects of this class of compounds.

Sources

- 1. US5304677A - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal [tore.tuhh.de]

- 8. mdpi.com [mdpi.com]

- 9. 2,6-Dihydroxybenzoic acid | CAS#:303-07-1 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Ethyl 2,6-Dihydroxybenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: Ethyl 2,6-dihydroxybenzoate is a derivative of the versatile phenolic compound, 2,6-dihydroxybenzoic acid (also known as γ-resorcylic acid). This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the core physicochemical properties, synthesis, and characterization of this compound. By functionalizing the carboxylic acid of the parent molecule into an ethyl ester, key properties such as lipophilicity and metabolic stability are altered, making it a valuable intermediate for creating novel therapeutic agents. This document provides field-proven insights into its synthesis, detailed protocols for its characterization, and a discussion of its potential within the drug discovery workflow, establishing a foundation for its use in developing next-generation pharmaceuticals.

The 2,6-Dihydroxybenzoate Scaffold: A Privileged Structure

The 2,6-dihydroxybenzoic acid (2,6-DHBA) core is a significant starting point in medicinal chemistry.[1] Its unique structure, featuring two hydroxyl groups flanking a carboxylic acid, provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). While 2,6-DHBA itself has modest biological activity, its derivatives have shown promise as antimicrobial, enzyme-inhibiting, and cytotoxic agents.[1]

The strategic conversion of the carboxylic acid to an ester, such as in this compound, is a fundamental tactic in drug design. This modification neutralizes the acidic charge and increases lipophilicity, which can profoundly impact a molecule's ability to cross biological membranes, engage with hydrophobic pockets of target proteins, and alter its pharmacokinetic profile. Therefore, this compound is not merely a simple derivative but a key building block for generating libraries of compounds with potentially enhanced therapeutic value.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | [2][3][4] |

| Molecular Weight | 182.17 g/mol | [2][4][5] |

| CAS Number | 54640-04-9 | [2] |

| Synonyms | 2,6-dihydroxybenzoic acid ethyl ester | [2] |

| Physical Form | Solid | [2] |

| Melting Point | 49-51 °C | [5] |

| Flash Point | >230 °F (>110 °C) | [5] |

| Monoisotopic Mass | 182.0579 Da | [3] |

The molecule's structure, characterized by an aromatic ring substituted with an ethyl ester and two adjacent hydroxyl groups, allows for significant intramolecular hydrogen bonding. This can influence its conformation, crystal packing, and interaction with biological targets.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a classic Fischer esterification of its parent carboxylic acid. This process is reliable, scalable, and employs common laboratory reagents. The overall workflow involves the synthesis of the precursor followed by the esterification reaction.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 2,6-dihydroxybenzoic acid. The procedure is based on well-established acid-catalyzed esterification methods.[6][7][8]

Materials:

-

2,6-Dihydroxybenzoic acid (1.0 eq)

-

Absolute Ethanol (used as solvent and reagent, >20 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,6-dihydroxybenzoic acid.

-

Reagent Addition: Add an excess of absolute ethanol to the flask. The large excess serves as both the solvent and a reactant, driving the equilibrium towards the product side according to Le Châtelier's principle.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.

-

Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases. This step is critical to neutralize the remaining sulfuric acid catalyst and any unreacted carboxylic acid.

-

Final Wash & Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by flash column chromatography (using a hexanes/ethyl acetate gradient) or recrystallization to yield pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is a cornerstone of chemical synthesis. The following section outlines the expected spectroscopic data for this compound, drawing parallels with structurally similar compounds like Ethyl 2,6-dimethoxybenzoate where appropriate.[6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly informative.

-

Ethyl Group: A characteristic quartet signal (integration 2H) around δ 4.3-4.4 ppm for the methylene protons (-OCH₂CH₃) and a triplet signal (integration 3H) around δ 1.3-1.4 ppm for the methyl protons (-OCH₂CH₃). The coupling between these signals (J ≈ 7 Hz) confirms the ethyl group.

-

Aromatic Protons: The aromatic region (δ 6.5-7.5 ppm) will show signals corresponding to the three protons on the benzene ring. The specific splitting pattern will depend on their coupling constants.

-

Hydroxyl Protons: Two broad singlets corresponding to the phenolic hydroxyl (-OH) protons will be present. Their chemical shift can vary depending on solvent and concentration, and they may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A distinct signal in the downfield region (δ 165-170 ppm) corresponding to the ester carbonyl carbon (C=O).

-

Aromatic Carbons: Signals in the aromatic region (δ 100-160 ppm), including two signals for the carbons bearing the hydroxyl groups.

-

Ethyl Group Carbons: Two signals in the upfield region: one around δ 60-62 ppm for the methylene carbon (-OCH₂) and another around δ 14-15 ppm for the methyl carbon (-CH₃).

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the phenolic hydroxyl groups.

-

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.

-

C=C Aromatic Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1100-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and phenol groups.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI-MS) or electrospray ionization (ESI-MS) spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 182.17 g/mol .

-

Role in the Drug Discovery Pipeline

This compound serves as an ideal starting scaffold for generating a chemical library for biological screening. Its utility lies in its adaptability for further modification, allowing chemists to fine-tune its properties to achieve a desired therapeutic effect.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C9H10O4) [pubchemlite.lcsb.uni.lu]

- 4. Ethyl 2,4-dihydroxybenzoate | C9H10O4 | CID 821388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Solubility of Ethyl 2,6-dihydroxybenzoate for Pharmaceutical Research

Executive Summary

Ethyl 2,6-dihydroxybenzoate, a derivative of the versatile 2,6-dihydroxybenzoic acid scaffold, presents significant opportunities in medicinal chemistry and drug discovery.[1] The therapeutic potential and developability of any active pharmaceutical ingredient (API) are fundamentally linked to its physicochemical properties, with solubility being paramount. Poor aqueous solubility can severely hamper bioavailability and lead to unreliable outcomes in preclinical assays, escalating development costs and timelines.[2][3][4] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical principles governing its solubility based on molecular structure, present a detailed protocol for its empirical measurement using the gold-standard shake-flask method, and offer a structured approach to data interpretation.

Section 1: The Molecular Profile of this compound and Its Importance

Chemical Identity

This compound is an aromatic ester with the following key characteristics:

-

Synonyms: 2,6-dihydroxybenzoic acid ethyl ester[5]

-

Molecular Formula: C₉H₁₀O₄[5]

-

Molecular Weight: 182.17 g/mol [5]

-

Physical Form: Solid[5]

-

Structure:

(Note: Image is a representation)

The molecule's structure, featuring a benzene ring substituted with two hydroxyl groups and an ethyl ester, is the primary determinant of its solubility characteristics.

The Critical Role of Solubility in Drug Development

Solubility is a non-negotiable parameter in the drug development cascade. It directly influences:

-

Bioavailability: An API must dissolve to be absorbed into systemic circulation.[4]

-

Formulation: Understanding solubility is essential for developing effective dosage forms, whether oral, parenteral, or topical.

-

In Vitro Screening: Low solubility can cause compounds to precipitate in assays, leading to inaccurate and misleading results that confound structure-activity relationship (SAR) studies.[3]

-

Toxicity Studies: Poor solubility may lead to an underestimation of a compound's toxicity, posing risks in later development stages.[3]

Therefore, a thorough characterization of a compound's solubility profile in various relevant solvents is a foundational step in its journey from a hit compound to a viable drug candidate.

Section 2: Theoretical Principles and Predictive Solubility Analysis

The venerable principle of "like dissolves like" governs solubility, stating that substances with similar intermolecular forces are likely to be soluble in one another.[6][7] An analysis of the functional groups within this compound allows us to predict its behavior in different solvent classes.

Molecular Structure and Intermolecular Forces

This compound's structure is amphiphilic, containing both polar and non-polar regions:

-

Polar Regions:

-

Two Phenolic Hydroxyl (-OH) Groups: These are potent hydrogen bond donors and acceptors, capable of strong interactions with polar protic solvents.[8]

-

Ethyl Ester (-COOC₂H₅) Group: The carbonyl oxygen acts as a hydrogen bond acceptor, and the entire group contributes significant polarity through dipole-dipole interactions.

-

-

Non-Polar Regions:

-

Benzene Ring: This aromatic ring is hydrophobic and interacts primarily through weaker London dispersion forces.

-

Ethyl Group (-CH₂CH₃): This alkyl chain is also hydrophobic and contributes to the non-polar character of the molecule.

-

The overall solubility in a given solvent is determined by the balance of these competing interactions.

Diagram of Solute-Solvent Interactions

The following diagram illustrates the primary intermolecular forces at play when this compound interacts with different classes of solvents.

Caption: Predicted intermolecular forces governing the solubility of this compound.

Qualitative Solubility Predictions

Based on this structural analysis, we can make the following qualitative predictions:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate to high solubility is expected. The hydroxyl and ester groups will readily form hydrogen bonds with the solvent. However, solubility in water will likely be limited by the hydrophobic benzene ring and ethyl group.[9]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): High solubility is predicted. These solvents are excellent hydrogen bond acceptors and engage in strong dipole-dipole interactions, effectively solvating the polar moieties of the molecule.[10]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The energy required to break the strong solute-solute hydrogen bonds is not compensated by the weak dispersion forces formed with a nonpolar solvent.[6][11]

-

Aqueous Basic Solutions (e.g., 5% NaOH): High solubility is anticipated. The phenolic hydroxyl groups are acidic and will be deprotonated by a base to form a highly polar phenolate salt, which is readily soluble in water.[12]

-

Aqueous Acidic Solutions (e.g., 5% HCl): Solubility is expected to be similar to that in water, as no significant acid-base reaction will occur to enhance dissolution.

Section 3: Experimental Protocol for Thermodynamic Solubility Determination

While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate, quantitative data. The Shake-Flask Method is the universally recognized gold-standard for determining equilibrium (thermodynamic) solubility.[2][13] Its primary advantage is that it measures the solubility of a compound once a true equilibrium has been established between the dissolved and undissolved solid, providing a highly accurate and reproducible value.[13]

Experimental Workflow Diagram

The following workflow outlines the key stages of the shake-flask method coupled with UV-Vis spectroscopic quantification.

Caption: Step-by-step workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO)

-

Glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

UV-Visible Spectrophotometer and quartz cuvettes

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Calibration Standards:

-

Accurately prepare a high-concentration stock solution of this compound in the chosen solvent (or a miscible co-solvent like DMSO if necessary for the initial stock).

-

Perform a serial dilution of the stock solution to create a series of at least five standards of known concentrations. This is crucial for building the calibration curve.

-

-

Saturation of Solvent:

-

Add an excess amount of solid this compound to a glass vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation has been reached. A good starting point is to add ~5-10 mg of solid to 1-2 mL of the solvent.[14]

-

Seal the vial tightly to prevent solvent evaporation.[13]

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate vigorously.[13][15]

-

-

Equilibration:

-

Allow the mixture to shake for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard practice.[2][16]

-

Trustworthiness Check: To ensure true equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The system is at equilibrium when the measured concentration of subsequent samples does not change significantly.[16]

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand briefly at the same constant temperature.

-

Carefully separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifuging the vial at high speed and drawing the supernatant.

-

Filtering the solution through a chemical-resistant syringe filter (e.g., 0.22 µm).

-

-

-

Quantification via UV-Vis Spectroscopy:

-

Scan a standard solution to determine the wavelength of maximum absorbance (λmax).[13]

-

Measure the absorbance of each of the prepared calibration standards at the determined λmax. Plot Absorbance vs. Concentration to generate a calibration curve and determine the linear regression equation (y = mx + c).

-

Accurately dilute a known volume of the clear, saturated supernatant into the measurement range of the spectrophotometer.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the calibration curve's equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of this compound in the solvent. Report the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Section 4: Data Presentation

Quantitative solubility data should be organized systematically for clear comparison and analysis. The following table provides a template for recording experimental results.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Water | Polar Protic | 25 | |||

| PBS (pH 7.4) | Polar Protic (Aqueous) | 37 | Physiological relevance | ||

| Ethanol | Polar Protic | 25 | |||

| Acetone | Polar Aprotic | 25 | |||

| DMSO | Polar Aprotic | 25 | |||

| Hexane | Nonpolar | 25 | |||

| 5% NaOH (aq) | Aqueous Base | 25 | Test for acidic groups |

Section 5: Safety and Handling Precautions

This compound should be handled with appropriate care in a laboratory setting.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[17]

-

Handling: Use in a well-ventilated area. Minimize dust generation. Avoid contact with skin, eyes, and clothing.[18]

-

Personal Protective Equipment (PPE): Wear standard protective gloves, safety glasses, and a lab coat.

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases (in non-aqueous conditions).[19]

Always consult the material safety data sheet (MSDS) before handling any chemical.

References

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Online] YouTube. Available at: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online] Available at: [Link]

-

Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences. [Online] Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online] Available at: [Link]

-

Solubility of Things. Spectroscopic Techniques. [Online] Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Online] Available at: [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Online] Available at: [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Online] Available at: [Link]

-

ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Online] Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Online] Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Online] Available at: [Link]

-

Saskoer. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Online] Available at: [Link]

-

University of Twente Research Information. (2021). Intermolecular interactions of phenolic mixtures studied to aid implementation of bio-based phenol use in the polycarbonate industry. The Journal of Chemical Thermodynamics. [Online] Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ethyl 3,4-Dihydroxybenzoate, 97%. [Online] Available at: [Link]

-

Vedantu. How do Intermolecular forces affect solubility. [Online] Available at: [Link]

-

Khan Academy. Solubility and intermolecular forces. [Online] Available at: [Link]

-

Solubility of Things. Ethylparaben. [Online] Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. improvedpharma.com [improvedpharma.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. research.utwente.nl [research.utwente.nl]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Ethyl 2,4-dihydroxy-6-methylbenzoate CAS#: 2524-37-0 [m.chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. bioassaysys.com [bioassaysys.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. chemical-label.com [chemical-label.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Crystal Structure and Polymorphism of Ethyl 2,6-dihydroxybenzoate

Foreword: Unveiling the Solid-State Landscape of a Promising Moiety

In the realm of pharmaceutical sciences and drug development, the meticulous characterization of a molecule's solid-state properties is not merely an academic exercise; it is a critical cornerstone for ensuring safety, efficacy, and manufacturability. Ethyl 2,6-dihydroxybenzoate, a compound of interest for its potential applications, presents a compelling case for such in-depth investigation. While the crystal structure of its parent compound, 2,6-dihydroxybenzoic acid, has been elucidated, the solid-state chemistry of its ethyl ester derivative remains a largely unexplored frontier. This guide is conceived as a proactive exploration—a detailed roadmap for the researcher, scientist, or drug development professional embarking on the journey to characterize the crystal structure and uncover the potential polymorphism of this compound. By synthesizing established methodologies from analogous compounds and foundational principles of solid-state chemistry, we aim to provide a robust framework for this crucial investigation.

The Rationale: Why the Solid State of this compound Matters

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly influence a drug substance's physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. The discovery of a new, more stable polymorph late in development can have significant regulatory and financial implications. Therefore, a comprehensive polymorph screen early in the development process is a critical risk mitigation strategy.[1][2][3] For this compound, understanding its crystalline landscape is paramount for any future development as an active pharmaceutical ingredient (API).

The parent compound, 2,6-dihydroxybenzoic acid, is known to be dimorphic, suggesting a predisposition for its derivatives to also exhibit polymorphic behavior.[4] The presence of multiple hydrogen bond donors (the hydroxyl groups) and acceptors (the carbonyl and hydroxyl oxygens) in this compound creates a high propensity for the formation of diverse intermolecular interactions, which can lead to different crystal packing arrangements and, consequently, polymorphism.

Foundational Insights from the Parent Acid: 2,6-Dihydroxybenzoic Acid

A logical starting point for our investigation is the known crystal structure of 2,6-dihydroxybenzoic acid. The crystal and molecular structure of this parent acid has been determined by single-crystal X-ray diffraction.[5][6]

The crystals are reported to be monoclinic, with the space group P21/c.[6] The molecules form hydrogen-bonded carboxylic acid dimers, a common motif in crystalline carboxylic acids.[6] This dimerization, along with other intermolecular hydrogen bonds involving the hydroxyl groups, dictates the overall crystal packing.[5][6] The existence of at least two polymorphic forms of 2,6-dihydroxybenzoic acid underscores the sensitivity of its crystal packing to crystallization conditions.[4] This known dimorphism provides a strong impetus for a thorough investigation into the potential for polymorphism in its ethyl ester derivative.

A Strategic Approach to Unveiling the Crystal Structure and Polymorphism of this compound

In the absence of a published crystal structure for this compound, a systematic and comprehensive experimental plan is required. The following sections outline a detailed workflow for the synthesis, purification, polymorph screening, and characterization of this compound.

Synthesis and Purification: The Prerequisite for High-Quality Crystals

The synthesis of this compound can be achieved through the Fischer esterification of 2,6-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. A general procedure, adapted from the synthesis of the analogous ethyl 2,6-dimethoxybenzoate, is as follows:[7][8]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-dihydroxybenzoic acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization:

High-purity material is essential for obtaining single crystals suitable for X-ray diffraction. Recrystallization is a powerful technique for purifying solid organic compounds.[9][10][11] The choice of solvent is critical and should be guided by the principle that the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]

Experimental Protocol: Recrystallization of this compound

-

Solvent Screening: Screen a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, and hexane mixtures) to identify a suitable recrystallization solvent or solvent system.[12]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Slow Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-ordered crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Polymorph Screening: A Multifaceted Approach

A comprehensive polymorph screen is designed to explore a wide range of crystallization conditions to identify as many crystalline forms as possible.[1][13][14] This involves varying solvents, crystallization methods, and temperatures.

Diagram of the Polymorph Screening Workflow:

Caption: A systematic workflow for the polymorph screening of this compound.

Single Crystal Growth: The Key to Structural Elucidation

Growing single crystals of sufficient size and quality is essential for structure determination by single-crystal X-ray diffraction.[15][16][17]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (identified during the polymorph screen) in a clean vial.

-

Filtration: Filter the solution through a syringe filter into a clean vial to remove any dust particles that could act as nucleation sites.

-

Slow Evaporation: Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the solution.

Solid-State Characterization: A Multi-Technique Approach

A combination of analytical techniques is necessary to fully characterize the obtained solid forms.[13][18]

Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Form

PXRD is the primary technique for identifying and distinguishing between different polymorphs. Each crystalline form will produce a unique diffraction pattern.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Unveiling Thermal Behavior

DSC is used to determine the melting point, enthalpy of fusion, and to detect any solid-state phase transitions. TGA is used to determine the thermal stability and to identify the presence of solvent or water in the crystal lattice (solvates or hydrates).

Vibrational Spectroscopy (FTIR and Raman): Probing Molecular Interactions

FTIR and Raman spectroscopy are sensitive to differences in the local molecular environment and intermolecular interactions, such as hydrogen bonding.[18][19] These techniques can provide complementary information to PXRD for distinguishing between polymorphs.

Hypothetical Crystal Structure and Polymorphism of this compound

Based on the structure of the parent acid and general principles of crystal engineering, we can hypothesize about the potential crystal packing and polymorphism of this compound.

Potential Hydrogen Bonding Motifs:

The two hydroxyl groups and the ester functionality provide ample opportunities for a variety of intermolecular and potentially intramolecular hydrogen bonds.[20][21][22][23] The interplay between these interactions will likely be a key determinant of which polymorphic form crystallizes under a given set of conditions.

Diagram of Potential Intermolecular Interactions:

Caption: A simplified representation of potential intermolecular hydrogen bonding patterns.

Hypothetical Crystallographic and Thermal Data:

The following table presents hypothetical data for two potential polymorphs of this compound, which would be the target of the experimental investigation outlined in this guide.

| Property | Form I (Hypothetical) | Form II (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| Melting Point (DSC) | ~135 °C | ~128 °C |

| Thermodynamic Relationship | Enantiotropic | Enantiotropic |

| Key PXRD Peaks (2θ) | 8.5°, 12.3°, 15.8°, 25.1° | 9.2°, 14.1°, 18.5°, 22.7° |

| FTIR (C=O stretch) | ~1680 cm⁻¹ | ~1695 cm⁻¹ |

| Raman (ring breathing) | ~1030 cm⁻¹ | ~1045 cm⁻¹ |

Conclusion: Paving the Way for Future Development

The comprehensive investigation into the crystal structure and polymorphism of this compound is a critical step in its potential development as a pharmaceutical agent. The methodologies and strategies outlined in this technical guide provide a robust framework for such a study. By systematically exploring its solid-state landscape, researchers can identify the most stable polymorphic form, understand its physicochemical properties, and mitigate the risks associated with unforeseen polymorphic transformations. This foundational knowledge is indispensable for the development of a safe, effective, and robust drug product.

References

- Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.

- Karunagaran, N., et al. (n.d.). Growth of Ethyl-Para-Hydroxybenzoate Single Crystal and its Characterization.

- University of California, Los Angeles. (n.d.).

- BenchChem. (2025).

- International Pharmaceutical Industry. (n.d.).

- Professor Dave Explains. (2020, January 10).

- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube.

- Nangia, A., et al. (n.d.). Polymorphism in Isomeric Dihydroxybenzoic Acids.

- MDPI. (n.d.). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.

- Cambridge Crystallographic Data Centre. (n.d.).

- University of Rochester, Department of Chemistry. (n.d.).

- Cambridge Crystallographic Data Centre. (n.d.).

- Ardena. (n.d.). When to conduct a polymorph screening?

- Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening.

- Sygnature Discovery. (n.d.). Polymorph Screening in Drug Development.

- Khalili, B. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins CDMO Alphora.

- Moradiya, M., & Vaghela, V. M. (n.d.). Polymorphism by FT-IR and Raman Spectroscopies.

- Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures.

- University of Limerick. (n.d.). Crystal and molecular structure of 2,6-dihydroxybenzoic acid.

- ResearchGate. (2021, September 9).

- Crystallography Open D

- Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching - Access Structures.

- Gilli, G., & Gilli, P. (2012). Intermolecular hydrogen bond energies in crystals evaluated using electron density properties: DFT computations with periodic boundary conditions. PubMed.

- National Center for Biotechnology Information. (n.d.).

- Powder Diffraction Journal. (2021). Volume 36.

- Cambridge Crystallographic Data Centre. (n.d.).

- ChemicalBook. (n.d.).

- AZoM.com. (2016, February 4). Fast, Reliable Identification of Polymorphs in Pharmaceuticals with THz-Raman® Systems.

- National Center for Biotechnology Information. (n.d.). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes.

- University of Glasgow. (2020, March 5). X-ray Studies on 2:6-Dihydroxy Benzoic Acid and Its Salts. Enlighten Theses.

- ResearchGate. (n.d.). Growth and characterization of ethyl 4-hydroxybenzoate single crystals by modified vertical Bridgman technique.

- National Center for Biotechnology Information. (2022, November 1). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes.

- Chemical Synthesis Database. (2025, May 20).

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes.

- ResearchGate. (n.d.). Raman Spectroscopy for Identifying Polymorphs.

- MDPI. (2022, August 18).

- Royal Society of Chemistry. (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm.

Sources

- 1. ardena.com [ardena.com]

- 2. veranova.com [veranova.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pure.ul.ie [pure.ul.ie]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis [mdpi.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. international-pharma.com [international-pharma.com]

- 14. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. azom.com [azom.com]

- 20. Intermolecular hydrogen bond energies in crystals evaluated using electron density properties: DFT computations with periodic boundary conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

"Ethyl 2,6-dihydroxybenzoate" synthesis from 2,6-dihydroxybenzoic acid

A Technical Guide to the Synthesis of Ethyl 2,6-Dihydroxybenzoate

Introduction

2,6-Dihydroxybenzoic acid (2,6-DHBA), also known as γ-resorcylic acid, is a phenolic acid that serves as a valuable building block in organic synthesis.[1][2] Its derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][3] The strategic esterification of the 2,6-DHBA core, specifically to form this compound, is a fundamental transformation that modulates the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for its application as a chemical intermediate.

This guide provides an in-depth technical overview of the synthesis of this compound from 2,6-dihydroxybenzoic acid. It details the primary synthesis methodology, explores alternative strategies, and outlines robust protocols for purification and characterization, designed for researchers, chemists, and professionals in the field of drug development.

Core Synthesis Methodology: Fischer-Speier Esterification

The most established and direct method for converting 2,6-dihydroxybenzoic acid to its ethyl ester is the Fischer-Speier esterification. This reaction, first described in 1895, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]

Principle and Mechanism

Fischer esterification is a reversible nucleophilic acyl substitution reaction.[5][6] The equilibrium nature of the reaction necessitates strategic choices to drive the formation of the ester product.[5][7][8] This is typically achieved by using a large excess of the alcohol or by removing the water byproduct as it is formed.[7][8]

The mechanism proceeds through several distinct, reversible steps:

-

Protonation of Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[4][5][7]

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[4][8][9]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (H₂O).[4][7]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4][7]

-

Deprotonation: A base (such as another molecule of ethanol or water) removes the final proton from the carbonyl oxygen, yielding the neutral this compound and regenerating the acid catalyst.[7][9]

Detailed Experimental Protocol

This protocol provides a robust procedure for the synthesis of this compound via Fischer esterification.

Materials and Equipment:

-

2,6-Dihydroxybenzoic acid

-

Absolute Ethanol (reagent grade, anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, Reflux condenser, Heating mantle, Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dihydroxybenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 5-10 mL per gram of acid).[1][10] Place a magnetic stir bar in the flask.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-5% of the volume of ethanol) to the solution.[1][10] An exothermic reaction will occur.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 8-24 hours. The reaction progress should be monitored periodically using Thin-Layer Chromatography (TLC).[1][11]

-

Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[11][12]

-

Work-up & Extraction:

-

Transfer the solution to a separatory funnel.

-

Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst and remove any unreacted 2,6-dihydroxybenzoic acid.[3][12] Caution: CO₂ gas will be evolved. Vent the funnel frequently.

-

Wash the organic layer with brine to remove residual water and inorganic salts.[12]

-

Drying and Isolation:

Alternative Synthesis Strategies

While Fischer esterification is a workhorse method, its reliance on equilibrium and harsh acidic conditions can be disadvantageous.[5][6] The following table compares alternative approaches.

| Method | Principle | Advantages | Disadvantages |

| Acyl Chloride Route | Two-step process: 1) Convert R-COOH to R-COCl with SOCl₂. 2) React R-COCl with ethanol and a base (e.g., pyridine).[13] | Irreversible, fast reaction, high yields, mild conditions for the alcohol.[13] | Requires an extra synthetic step; reagents like SOCl₂ are hazardous; base removal can be tedious. |

| Solid Acid Catalysis | Uses heterogeneous catalysts like ion-exchange resins (Dowex), zeolites, or acid-treated clays (Montmorillonite K10).[14][15][16] | "Green" chemistry approach; easy catalyst removal via filtration; catalyst is often reusable.[11][15][16] | Can require longer reaction times or higher temperatures; potential for catalyst deactivation. |

| DCC/Steglich Esterification | Uses dicyclohexylcarbodiimide (DCC) as a coupling agent, often with a catalyst like 4-dimethylaminopyridine (DMAP). | Avoids water production; proceeds under mild conditions.[8] | DCC is an allergen; produces dicyclohexylurea (DCU) byproduct which can be difficult to remove completely. |

Purification and Characterization of this compound

Obtaining a product of high purity is paramount for subsequent applications. The crude ester from the synthesis requires purification followed by analytical characterization to confirm its identity and purity.

Purification Techniques

-

Recrystallization: This is the preferred method for purifying solid organic compounds.[17] The principle involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling. The desired compound crystallizes out in a pure form, leaving impurities behind in the solvent.[17] A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, is often effective.[12]

-

Silica Gel Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a highly effective purification technique.[18][19]

-

Principle: The technique separates compounds based on their differential adsorption onto a solid stationary phase (silica gel) as they are carried through by a liquid mobile phase (eluent).[19] More polar compounds adhere more strongly to the polar silica gel and elute more slowly.

-

Typical Protocol: The crude material is loaded onto a column packed with silica gel. The column is then eluted with a solvent system of appropriate polarity, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[20] Fractions are collected and analyzed by TLC to identify those containing the pure product.[19]

-

Analytical Characterization

| Technique | Expected Results for this compound |

| ¹H NMR | - Ethyl Group: A quartet signal for the methylene protons (-OCH₂) and a triplet for the methyl protons (-CH₃).[3][21] - Aromatic Protons: Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the benzene ring. |

| ¹³C NMR | - Carbonyl Carbon: A characteristic signal for the ester C=O around 165-170 ppm.[21] - Aromatic Carbons: Signals corresponding to the six carbons of the benzene ring. - Ethyl Carbons: Signals for the -OCH₂ and -CH₃ carbons.[21] |

| IR Spectroscopy | - O-H Stretch: A broad absorption band around 3400-3200 cm⁻¹ due to the phenolic hydroxyl groups. - C=O Stretch: A strong, sharp absorption band around 1729 cm⁻¹ corresponding to the ester carbonyl group.[3][21] - Confirmation: Disappearance of the very broad carboxylic acid O-H stretch (from ~3400-2400 cm⁻¹) from the starting material is a key indicator of successful esterification.[21] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the product (C₉H₁₀O₄, MW: 182.17 g/mol ) should be observed.[21] |

| Melting Point (MP) | A sharp, defined melting point range is indicative of high purity. |

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a fundamental and accessible transformation for synthetic chemists. While the classic Fischer-Speier esterification remains a reliable and cost-effective method, a thorough understanding of its mechanism and limitations is key to achieving high yields. By carefully controlling reaction conditions to drive the equilibrium, and by employing robust purification and characterization techniques, researchers can confidently produce this valuable intermediate for applications in drug discovery and materials science. Alternative methods using solid-acid catalysts or acyl chloride intermediates offer valuable options when reaction conditions or substrate sensitivities are a concern.

References

-

Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]

-

ScienceMotive. (2021). Fischer esterification Mechanism - Advantages and Applications. Retrieved from [Link]

-

Science Info. (2023). Fischer Esterification Reaction: Mechanism, Limitations. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Akpinar, B., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Education Quarterly Reviews. Retrieved from [Link]

-

Abbas, N., et al. (2018). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

-

Atabani, A.E., et al. (2019). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. Retrieved from [Link]

- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Patel, K. R., et al. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Trade Science Inc. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

-

IntechOpen. (2020). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]

- Google Patents. (n.d.). US2595221A - Esters of polyhydroxy-benzoic acids and method for their preparation.

-

National Institutes of Health. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

-

Scilit. (2018). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

-

University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]

-

ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

PrepChem.com. (n.d.). Step A: Preparation of Mthis compound. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO₂ and In Situ Product Removal. Retrieved from [Link]

- Google Patents. (n.d.). CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.

-

ResearchGate. (2023). (PDF) Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Retrieved from [Link]

-

Leah4sci. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. scienceinfo.com [scienceinfo.com]

- 6. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. ijstr.org [ijstr.org]

- 16. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 19. m.youtube.com [m.youtube.com]

- 20. orgsyn.org [orgsyn.org]

- 21. mdpi.com [mdpi.com]

Ethyl 2,6-Dihydroxybenzoate: A Technical Guide to its Potential Biological Activities

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,6-dihydroxybenzoate, a derivative of the naturally occurring γ-resorcylic acid, presents a molecule of interest at the intersection of synthetic chemistry and potential bioactivity. While its direct biological applications are not extensively documented, its structural motifs suggest a landscape of potential pharmacological relevance, primarily centered on its role as a versatile synthetic precursor and its modest antioxidant capabilities. This technical guide provides a comprehensive overview of the current understanding of this compound, synthesizing available data on its chemical properties, known biological evaluations, and its utility in the synthesis of more complex bioactive molecules. The guide is intended to provide a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and development.

Introduction: Chemical and Structural Context

This compound (CAS 54640-04-9) is the ethyl ester of 2,6-dihydroxybenzoic acid.[1][2] The strategic placement of two hydroxyl groups ortho to the carboxylate group profoundly influences its electronic properties and reactivity. This arrangement allows for intramolecular hydrogen bonding, which can impact its acidity, solubility, and interaction with biological targets.

From a synthetic chemistry perspective, this compound serves as a valuable building block. Its hydroxyl and ester functionalities offer multiple reaction sites for derivatization and incorporation into more complex molecular architectures. A notable application is its use in the synthesis of xanthones, a class of compounds known for a wide range of biological activities.[3]

Potential Biological Activities

Direct experimental evidence for the biological activities of this compound is limited. Much of its potential is inferred from studies on its parent compound, 2,6-dihydroxybenzoic acid, and other closely related derivatives. It is crucial to underscore that these represent potential activities that require direct experimental validation for the ethyl ester.

Antioxidant Activity: A Modest Potential

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic interest. For dihydroxybenzoic acids, the positioning of the hydroxyl groups is a key determinant of their radical-scavenging ability.

Mechanistic Insights: Antioxidant activity of phenolic compounds primarily stems from their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is critical, and is often enhanced by resonance delocalization.

Experimental Evidence: Studies on 2,6-dihydroxybenzoic acid have indicated that it possesses poor DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity compared to other isomers.[4] This is attributed to the steric hindrance and intramolecular hydrogen bonding between the hydroxyl groups and the adjacent carboxyl group, which can impede hydrogen donation.